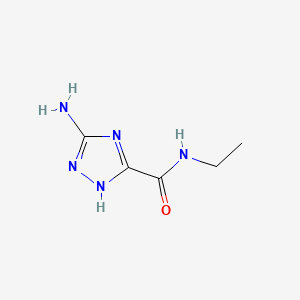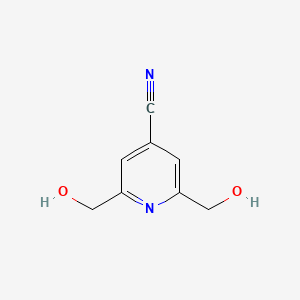
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Other Compounds
The structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine makes it a useful building block in the synthesis of other complex organic compounds . Its unique structure can be used to create a variety of derivatives, potentially expanding its range of applications .
Antimicrobial Activity
Compounds similar to 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine, such as those containing a 3-fluoro-4-methoxyphenyl group, have shown good antimicrobial activity . This suggests that 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine could potentially be used in the development of new antimicrobial agents .
Pharmacological Research
The 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine compound could be of interest in pharmacological research due to its structural similarity to other biologically active compounds . It could be used as a starting point for the development of new drugs or therapeutic agents .
Chemical Research
As a relatively complex organic compound, 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine could be used in chemical research to study reactions, mechanisms, and synthesis methods .
Educational Purposes
In educational settings, this compound could be used to demonstrate various chemical reactions and synthesis methods, helping students understand complex organic chemistry concepts .
Industrial Applications
While specific industrial applications for this compound are not well-documented, it’s possible that it could be used in the production of certain types of polymers, dyes, or other chemical products .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDZTQWKXHIFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)

![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)


